Rufloxacin hydrochloride
Übersicht
Beschreibung
Rufloxacin hydrochloride is a quinolone antibiotic . It is sold under various brand names such as Ruflox, Monos, Qari, Tebraxin, Uroflox . It is indicated in the treatment of susceptible respiratory infections and uncomplicated cystitis .
Synthesis Analysis
The synthesis of Rufloxacin involves various chemical procedures . For instance, derivatives of 1,3,4-oxadiazole were obtained via the interaction of the acid chloride of the initial acid with diphenylacetic acid hydrazide or isomeric derivatives of 1,2,4-oxadiazole were synthesized using amidoxime . Synthesis of 1,3-oxazole hybrids was carried out using two methods, with acid chloride or nitrile as initial compounds .Molecular Structure Analysis
The molecular formula of Rufloxacin hydrochloride is C17H19ClFN3O3S . The average mass is 399.867 Da and the monoisotopic mass is 399.081970 Da .Chemical Reactions Analysis
A gas chromatographic method has been developed for the simultaneous determination of 11 residual organic solvents (i.e., methanol, ethanol, acetonitrile, DCM, MTBE, n-hexane, 1-propanol, ethyl acetate, tetrahydrofuran, DIPEA, and DMF) in “Rufloxacin hydrochloride bulk” drug .Physical And Chemical Properties Analysis
Rufloxacin hydrochloride has a molecular weight of 399.87 . It is a solid substance with solubility in water at 2 mg/mL (ultrasonic) and in DMSO at 0.0852 mg/mL (requires ultrasonic and warming) . It is also reported to crystallize in ethanol-water with a melting point of 322324 ℃ .Wissenschaftliche Forschungsanwendungen
Summary of the Application
Rufloxacin hydrochloride is used in the pharmaceutical industry for the determination of its concentration in coated tablets .
Methods of Application or Experimental Procedures
A method called Capillary Zone Electrophoresis (CZE) is used for the determination of Rufloxacin hydrochloride in coated tablets . This method involves the use of a Phenomenex Luna C 18 column (250 mm length, 4.6 mm internal diameter and 5m particle size) and a 60 : 40 v/v mixture of 10 mM phosphate buffer (pH adjusted to 3.0 after addition of 2.5 mL of triethyl amine) and acetonitrile as the mobile phase . The analyte is monitored with a UV detector at 275 nm .
Results or Outcomes Obtained
The method has been statistically validated for its linearity, accuracy, and precision . Due to its simplicity and accuracy, the method can be used for routine quality control of Rufloxacin in pharmaceutical formulations .
Medical Treatment
Summary of the Application
Rufloxacin hydrochloride is a fluoroquinolone antibiotic used in the treatment of susceptible respiratory infections and uncomplicated cystitis .
Methods of Application or Experimental Procedures
Rufloxacin is given by mouth as the hydrochloride in the treatment of susceptible infections in an initial dose of 400 mg followed by 200 mg daily .
Results or Outcomes Obtained
Rufloxacin has been found to be effective in the treatment of susceptible respiratory infections and uncomplicated cystitis .
Treatment of Acute Uncomplicated Bacterial Cystitis
Summary of the Application
Rufloxacin hydrochloride is used in the treatment of acute uncomplicated bacterial cystitis .
Methods of Application or Experimental Procedures
Rufloxacin is given orally in the treatment of acute uncomplicated bacterial cystitis .
Results or Outcomes Obtained
Rufloxacin has been found to be effective in the treatment of acute uncomplicated bacterial cystitis .
Treatment of Chronic Bronchitis
Summary of the Application
Rufloxacin hydrochloride is used in the treatment of chronic bronchitis .
Methods of Application or Experimental Procedures
Rufloxacin is given orally in the treatment of chronic bronchitis .
Results or Outcomes Obtained
Rufloxacin has been found to be effective in the treatment of chronic bronchitis .
Treatment of Chronic Obstructive Pulmonary Disease (COPD)
Summary of the Application
Rufloxacin hydrochloride is used in the treatment of chronic obstructive pulmonary disease (COPD) .
Methods of Application or Experimental Procedures
Rufloxacin is given orally in the treatment of COPD .
Results or Outcomes Obtained
Rufloxacin has been found to be effective in the treatment of COPD .
Treatment of Infectious Diseases
Summary of the Application
Rufloxacin hydrochloride is used in the treatment of various infectious diseases .
Methods of Application or Experimental Procedures
Rufloxacin is given orally in the treatment of infectious diseases .
Results or Outcomes Obtained
Rufloxacin has been found to be effective in the treatment of various infectious diseases .
Safety And Hazards
Zukünftige Richtungen
Rufloxacin hydrochloride is a subject of ongoing research. For instance, a systematic review of randomised controlled trials has been conducted to describe the clinical efficacy and safety of oral antibiotics for the treatment of pyelonephritis in adults . Another study has addressed the side-effects of antibacterial fluoroquinolones, including Rufloxacin . These studies indicate that Rufloxacin hydrochloride continues to be a subject of interest in the field of medicinal chemistry.
Eigenschaften
IUPAC Name |
7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S.ClH/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24;/h8-9H,2-7H2,1H3,(H,23,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQOADBMXVRBNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
101363-10-4 (Parent) | |
Record name | Rufloxacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106017087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045709 | |
Record name | Rufloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rufloxacin hydrochloride | |
CAS RN |
106017-08-7 | |
Record name | 7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106017-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rufloxacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106017087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rufloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-fluoro-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]thiazino[2,3,4-ij]quinoline-6-carboxylic acid monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUFLOXACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1643374N6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.